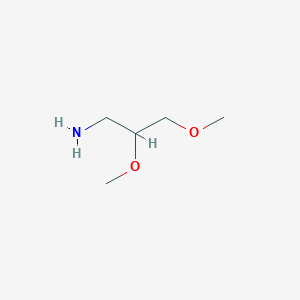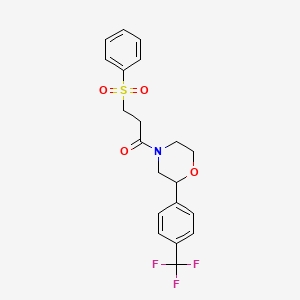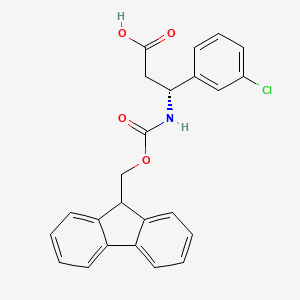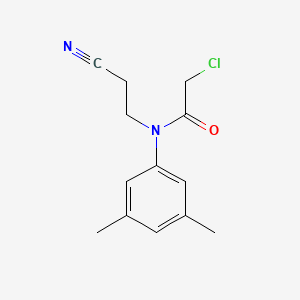![molecular formula C27H22FN3O3S B3016983 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 872196-88-8](/img/structure/B3016983.png)
2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains a chromeno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a chromene ring . The molecule also has a fluorophenyl group, a methoxyphenyl group, and a thioacetamide group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy . These techniques would provide information about the molecular weight, the types of atoms in the molecule, their connectivity, and functional groups.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the fluorophenyl and methoxyphenyl groups might increase its lipophilicity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
Radiosynthesis of [18F]PBR111 : This study details the synthesis of a compound designed for positron emission tomography (PET) imaging, focusing on the translocator protein (18 kDa). The fluorine-18 labeled compound, [18F]DPA-714, was synthesized and evaluated for its potential in in vivo imaging. The process involves a one-step nucleophilic substitution, highlighting the compound's application in medical imaging research (Dollé et al., 2008).
Antimicrobial and Antioxidant Activities
New Coumarin Derivatives : A study synthesized new coumarin derivatives with potential antibacterial and antioxidant activities. These compounds were evaluated against various bacterial strains, showing more activity than standard references in some cases. This research illustrates the compound's applicability in developing new antimicrobial agents (Hamdi et al., 2012).
Synthesis of Heterocycles in Pharmaceutical Chemistry
Novel Method for Synthesizing Chromeno[2,3-d]Pyrimidine Derivatives : The study presents a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine derivatives, important heterocycles in pharmaceutical chemistry. These compounds have shown a range of biological activities, including antibacterial, antifungal, and antiallergic properties. The method offers a new pathway for developing pharmacologically relevant compounds (Osyanin et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been shown to targetROCK Ⅰ and ROCK Ⅱ . These are kinases involved in various cellular functions, including cell motility, proliferation, and survival.
Mode of Action
This could lead to changes in the cellular processes that these targets are involved in .
Biochemical Pathways
cell motility, proliferation, and survival are affected. The compound’s interaction with its targets could lead to changes in these pathways, potentially resulting in altered cellular function .
Pharmacokinetics
A representative compound exhibited good oral pharmacokinetic properties with a bioavailability value of45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given its potential targets and the pathways they are involved in, it’s likely that the compound could have effects oncell motility, proliferation, and survival .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially considering the presence of the fluorine atom, which can be involved in highly reactive and potentially hazardous compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-16-6-11-23-18(12-16)13-22-26(34-23)30-25(17-7-9-19(28)10-8-17)31-27(22)35-15-24(32)29-20-4-3-5-21(14-20)33-2/h3-12,14H,13,15H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFFBKKFOPZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)
![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B3016901.png)

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)


![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)




![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)

